molecular formula C4H5N3O2 B044430 5-Hydroxycytosine CAS No. 13484-95-2

5-Hydroxycytosine

Cat. No.: B044430
CAS No.: 13484-95-2
M. Wt: 127.1 g/mol
InChI Key: NLLCDONDZDHLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxycytosine is an oxidized derivative of cytosine, a pyrimidine nucleobase found in DNA. It is chemically known as 4-amino-5-hydroxypyrimidin-2(1H)-one. This compound is significant in the study of DNA damage and repair mechanisms, as well as in the field of epigenetics due to its role in gene expression regulation.

Scientific Research Applications

5-Hydroxycytosine has several applications in scientific research:

    Chemistry: Used as a model compound to study oxidative DNA damage and repair mechanisms.

    Biology: Plays a role in epigenetic modifications and gene expression regulation.

    Medicine: Investigated for its potential role in cancer development and progression due to its involvement in DNA methylation and demethylation processes.

    Industry: Limited industrial applications, primarily used in research and development settings.

Mechanism of Action

Target of Action

5-Hydroxycytosine is an oxidized form of cytosine . Its primary targets are the DNA molecules in which it is incorporated .

Mode of Action

This compound interacts with its targets, the DNA molecules, by being incorporated into them . It has been shown in vitro to miscode for adenine . This miscode can lead to an increased frequency of C to T transition mutations, with some C to G transversions .

Biochemical Pathways

The biochemical pathway of this compound involves its production from 5-methylcytosine (5mC) in an enzymatic pathway involving three 5mC oxidases, Ten-eleven translocation (TET)1, TET2, and TET3 . Current models propose that this compound is an intermediate base in an active or passive DNA demethylation process that operates during important reprogramming phases of mammalian development .

Pharmacokinetics

It is known that this compound is readily bypassed by replicative dna polymerases , suggesting that it may have a significant impact on bioavailability.

Result of Action

The action of this compound results in an increased frequency of C to T transition mutations, with some C to G transversions . This can potentially lead to changes in gene expression and function. Furthermore, this compound is imperative for parallel DNA triplex formation, explaining why parallel triplexes form only at pH 6 and below .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH level can affect the formation of parallel DNA triplexes . Additionally, mutations in the TET2 gene, which is involved in the enzymatic pathway of this compound, are commonly observed in human myeloid malignancies . Aberrations in cofactor biochemical pathways, including mutations in isocitrate dehydrogenase (IDH), may affect levels of this compound and 5mC in certain types of tumors, either directly or indirectly .

Safety and Hazards

5-Hydroxycytosine may cause skin irritation, eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxycytosine can be synthesized through the oxidation of cytosine. One common method involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction typically requires an aqueous medium and is carried out at room temperature to avoid over-oxidation.

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale manufacturing. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form 5-formylcytosine and 5-carboxycytosine.

    Reduction: It can be reduced back to cytosine under specific conditions using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: 5-Formylcytosine, 5-Carboxycytosine.

    Reduction: Cytosine.

    Substitution: Derivatives with substituted functional groups at the hydroxyl position.

Comparison with Similar Compounds

    5-Methylcytosine: Another modified form of cytosine involved in DNA methylation.

    5-Hydroxymethylcytosine: An intermediate in the oxidation of 5-methylcytosine, playing a role in active DNA demethylation.

    5-Formylcytosine: A further oxidation product of 5-hydroxymethylcytosine.

    5-Carboxycytosine: The final oxidation product in the pathway from 5-methylcytosine.

Uniqueness: 5-Hydroxycytosine is unique due to its specific role in oxidative DNA damage and its potential to cause mutations. Unlike 5-methylcytosine, which is primarily associated with gene silencing, this compound is more involved in gene regulation through its effects on DNA structure and stability .

Properties

IUPAC Name

6-amino-5-hydroxy-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLCDONDZDHLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928775
Record name 6-Imino-1,6-dihydropyrimidine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13484-95-2
Record name 6-Amino-5-hydroxy-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13484-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxycytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Imino-1,6-dihydropyrimidine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYCYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P72XNU89LE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxycytosine
Reactant of Route 2
5-Hydroxycytosine
Reactant of Route 3
Reactant of Route 3
5-Hydroxycytosine
Reactant of Route 4
Reactant of Route 4
5-Hydroxycytosine
Reactant of Route 5
Reactant of Route 5
5-Hydroxycytosine
Reactant of Route 6
Reactant of Route 6
5-Hydroxycytosine
Customer
Q & A

A: 5-hydroxycytosine (5-OHC) primarily interacts with DNA, specifically as a modified base within the DNA sequence. Unlike its parent base, cytosine, 5-OHC exhibits altered base-pairing properties. While cytosine reliably pairs with guanine (G), 5-OHC can mispair with adenine (A) during DNA replication [, , ]. This mispairing can lead to C→T transitions, a common type of mutation observed in various cancers and other genetic diseases [, ].

A:

  • Spectroscopic Data: Characterization includes UV, proton, and nitrogen NMR spectra. Oxidation of cytosine to 5-OHC influences ionization constants, sugar conformation, and tautomeric configuration, which can be analyzed by these spectroscopic methods [].
  • Stability in DNA: 5-OHC is considered a stable oxidation product of cytosine, persisting in the DNA structure [].
  • Influence on DNA Structure: Molecular dynamics simulations indicate that while 5-OHC doesn't drastically alter the overall DNA structure, it does influence the flexibility of DNA. Specifically, the damaged strand shows increased overtwisting flexibility and altered sugar puckering at the 5-OHC site, potentially impacting DNA-protein interactions [].

ANone: 5-OHC itself does not possess catalytic properties. It is a product of cytosine oxidation and a substrate for DNA repair enzymes.

A:

  • Molecular Dynamics Simulations: These simulations have been used to study the structural and dynamic consequences of incorporating 5-OHC into DNA, revealing its influence on DNA flexibility and potential for altering DNA-protein interactions [].
  • Base-pairing Energy Calculations: Ab initio calculations have been employed to determine the base-pairing energies of 5-OHC with standard DNA bases, providing insights into its mispairing potential and mutagenic properties [].

ANone: While 5-OHC itself is not a drug, understanding its structure-activity relationship is essential for understanding its biological activity. Research suggests:

  • C5 Substituent Electronegativity: The electronegativity of the substituent at the C5 position of cytosine plays a role in miscoding potential. 5-OHC and 5-fluorocytosine (5-FC), both with electronegative substituents, show higher misincorporation of dAMP opposite them during DNA synthesis than unmodified cytosine or 5-methylcytosine (5-MEC) []. This suggests that the electron-withdrawing nature of the C5 substituent contributes to the mispairing behavior.
  • Base-pairing Instability: The presence of 5-OHC can lead to base pair instability, particularly when paired with adenine, contributing to its mutagenic potential [, ].
  • Stability under Physiological Conditions: 5-OHC is considered a relatively stable DNA lesion under physiological conditions [, ].

ANone: As 5-OHC is a naturally occurring DNA lesion and not a manufactured chemical, specific SHE regulations do not apply.

ANone: 5-OHC is not a drug and does not have PK/PD properties in the pharmacological sense.

ANone: 5-OHC is a DNA lesion and not a therapeutic agent; therefore, efficacy studies are not applicable.

ANone: Resistance and cross-resistance are not applicable to 5-OHC as it is not a drug.

ANone: While 5-OHC itself is not considered a toxin in its isolated form, its presence in DNA can be detrimental:

  • Mutagenic Potential: 5-OHC is recognized as a mutagenic lesion in DNA, increasing the risk of C→T transitions during DNA replication [, ].
  • Link to Disease: The accumulation of 5-OHC and other DNA lesions is implicated in various diseases, including cancer [, , , , , ].

ANone: Drug delivery and targeting strategies are not applicable to 5-OHC as it is a DNA lesion, not a therapeutic.

ANone: 5-OHC itself is considered a biomarker of oxidative stress and DNA damage:

  • Urinary 5-OHC: Measuring 5-OHC levels in urine can provide insights into oxidative stress levels within the body [, ].
  • Tissue Levels: Measuring 5-OHC in tissues like the brain can help assess oxidative damage and its potential contribution to neurological disorders [, ].

A:

  • High Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): This method allows for sensitive and selective detection of 5-OHC in hydrolyzed DNA samples. It is particularly useful for quantifying oxidized nucleosides, like 5-hydroxydeoxycytidine, providing insights into repair processes [, , , , ].
  • Ligation-Mediated Polymerase Chain Reaction (LMPCR): This PCR-based technique can be used to detect and quantify specific DNA lesions, including 5-OHC, at a defined location within a DNA sequence [].
  • Enzymatic Digestion Followed by HPLC: This approach utilizes DNA glycosylases, like endonuclease III (Nth) and formamidopyrimidine DNA glycosylase (Fpg), to excise specific DNA lesions, including 5-OHC. The released bases are then quantified by HPLC, allowing for sensitive measurement and assessment of repair activity [, , , , , , , , , ].

ANone: As 5-OHC is a naturally occurring DNA lesion, it is not considered a significant environmental pollutant. Information on its specific environmental fate is limited.

ANone: Dissolution and solubility are not major concerns for 5-OHC in biological contexts as it exists within DNA and is readily recognized and processed by cellular machinery.

ANone: Validation of analytical methods, whether GC-MS or HPLC-based, for 5-OHC quantification involves standard procedures:

    ANone: Quality control and assurance in 5-OHC research are crucial to ensure reliable and reproducible results. Key aspects include:

      ANone: While there are no direct substitutes for 5-OHC, studying its close structural analogs can offer insights into its behavior:

      • 5-Fluorocytosine (5-FC): This cytosine analog, with a fluorine atom at the C5 position, exhibits similar mispairing properties to 5-OHC, making it a valuable tool for studying the impact of C5 substituents on DNA replication and repair [].
      • Thymine Glycol: As a common oxidative lesion of thymine, studying thymine glycol alongside 5-OHC provides a broader understanding of how oxidative damage to pyrimidines affects DNA structure and function [, , , , , , , ].

      ANone: Waste management in 5-OHC research primarily involves the disposal of chemical reagents and biological samples according to standard laboratory safety protocols. Specific regulations may vary depending on the nature of the research and local guidelines.

      ANone: Research on 5-OHC benefits from a range of established resources and infrastructure:

      • DNA Synthesis and Modification Techniques: Techniques for synthesizing oligonucleotides containing site-specific 5-OHC lesions are crucial for studying the impact of this lesion on DNA replication and repair [, , ].
      • Cell Culture and Animal Models: Cell-based assays and animal models provide valuable tools for investigating the biological consequences of 5-OHC accumulation and the role of DNA repair pathways [, , , , ].
      • Computational Tools: Molecular dynamics simulation software and programs for calculating base-pairing energies are essential for understanding the structural and energetic consequences of incorporating 5-OHC into DNA [, ].

      ANone: Research on 5-OHC has significantly advanced our understanding of oxidative DNA damage and its implications for human health. Key milestones include:

      • Early Identification and Characterization: Early studies focused on identifying 5-OHC as a product of cytosine oxidation and characterizing its chemical properties [].
      • Recognition as a DNA Lesion: Research established 5-OHC as a significant DNA lesion, particularly its role in promoting C→T transitions during DNA replication [, ].
      • Development of Sensitive Analytical Techniques: Advances in analytical techniques like GC-MS and HPLC-EC enabled accurate and sensitive quantification of 5-OHC in various biological samples, facilitating research on its formation, repair, and biological consequences [, , , , , , , , , , ].
      • Understanding of Repair Mechanisms: Studies identified and characterized DNA repair enzymes, including Endonuclease III and Fpg, involved in removing 5-OHC from DNA, highlighting the importance of these pathways in maintaining genome integrity [, , , , , , , , , , ].
      • Linking 5-OHC to Disease: Accumulating evidence has linked elevated levels of 5-OHC and other oxidative DNA lesions to various human diseases, including cancer and neurodegenerative disorders, highlighting the importance of understanding the factors contributing to its formation and repair [, , , , , ].

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.